N-Methyl-1-phenylcyclopentanecarboxamide is an organic compound that belongs to the class of amides. Its molecular formula is , and it features a cyclopentane ring substituted with a phenyl group and a methyl group attached to the nitrogen atom of the amide functional group. This compound is of interest due to its structural characteristics and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the reaction of cyclopentanecarboxylic acid derivatives with amines. The specific synthesis of N-Methyl-1-phenylcyclopentanecarboxamide can involve starting materials such as cyclopentanecarboxylic acid and N-methyl aniline.
N-Methyl-1-phenylcyclopentanecarboxamide is classified as an amide, specifically a secondary amide due to the presence of two carbon-containing groups attached to the nitrogen atom. It can also be categorized under aromatic compounds due to the presence of the phenyl group.
The synthesis of N-Methyl-1-phenylcyclopentanecarboxamide can be achieved through several methods:
N-Methyl-1-phenylcyclopentanecarboxamide features a cyclopentane ring with a phenyl substituent and an amide functional group. The molecular structure can be represented as follows:
InChI=1S/C13H17NO/c1-14(12-10-6-5-7-11(12)10)13(15)8-3-2-4-9(8)14/h5-7,10H,2-4,12H2,1H3,(H,15)
CC(=O)N(C)C1CCCC1C2=CC=CC=C2
N-Methyl-1-phenylcyclopentanecarboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The compound's stability under various conditions (e.g., heat, light) should be evaluated during synthesis and storage to ensure integrity.
N-Methyl-1-phenylcyclopentanecarboxamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and practical applications in science and industry, highlighting its importance in ongoing research and development efforts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2